molecular formula C17H14Cl2F2N2O4 B1679506 roflumilast N-oxide CAS No. 292135-78-5

roflumilast N-oxide

Katalognummer: B1679506
CAS-Nummer: 292135-78-5
Molekulargewicht: 419.2 g/mol
InChI-Schlüssel: KHXXMSARUQULRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism and Efficacy

Roflumilast N-oxide exhibits significant anti-inflammatory effects, contributing to its pharmacological activity. It acts by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and subsequent reduction of inflammatory cytokine release. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as COPD.

Table 1: Mechanism of Action

Mechanism Description
Phosphodiesterase InhibitionInhibits phosphodiesterase 4, increasing cAMP levels, which reduces inflammation.
Cytokine ModulationDecreases the release of pro-inflammatory cytokines such as IL-8 and MMP-9.

Chronic Obstructive Pulmonary Disease

This compound is primarily indicated for use in patients with severe COPD to reduce the risk of exacerbations. Studies have shown that it can enhance the efficacy of bronchodilators like formoterol when used in combination therapy. For instance, a study demonstrated that this compound combined with formoterol significantly reduced neutrophil adhesion and tissue factor expression in monocytes, indicating a reduction in systemic inflammation associated with COPD .

Reversal of Corticosteroid Resistance

Research indicates that this compound can reverse corticosteroid resistance in neutrophils from COPD patients. This property suggests its potential as an adjunct therapy to corticosteroids, enhancing their effectiveness in managing inflammation . The combination of this compound with dexamethasone has shown additive effects, improving treatment outcomes for patients who are typically resistant to corticosteroids.

Case Studies and Research Findings

  • Study on Neutrophil Function : A study evaluated the effects of this compound on neutrophils from COPD patients. It was found that this compound significantly reduced the release of IL-8 and MMP-9, which are markers of inflammation, thereby suggesting its role in modulating neutrophilic inflammation .
  • Pharmacokinetic Variability : A comparative study between Chinese and Caucasian subjects highlighted significant pharmacokinetic differences in the metabolism of roflumilast and its metabolite. Chinese subjects exhibited higher plasma concentrations and longer half-lives for both compounds, indicating potential racial differences in drug disposition that could influence dosing strategies .
  • Impact on Cilia Motility : Another investigation focused on the effects of this compound on ciliated human bronchial epithelial cells. The findings suggested that this compound improves cilia motility, which is crucial for clearing mucus and pathogens from the airways .

Biologische Aktivität

Roflumilast N-oxide (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor primarily used in the treatment of chronic obstructive pulmonary disease (COPD). RNO exhibits significant biological activity, particularly in modulating inflammatory responses and enhancing the efficacy of corticosteroids. This article delves into the biological activity of RNO, supported by research findings, pharmacokinetic studies, and case studies.

This compound acts by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to reduced inflammation in airway smooth muscle and immune cells. The inhibition of PDE4 results in various biological effects:

  • Anti-inflammatory Effects : RNO decreases the release of pro-inflammatory cytokines from neutrophils and other immune cells.
  • Reversal of Corticosteroid Resistance : RNO has been shown to reverse corticosteroid resistance in neutrophils from COPD patients, enhancing the therapeutic effects of glucocorticoids like dexamethasone .

Pharmacokinetics

The pharmacokinetics of RNO have been studied extensively, revealing important insights into its absorption and metabolism:

  • Steady-State Pharmacokinetics : In patients with liver cirrhosis, RNO showed modest alterations in exposure compared to healthy subjects. The area under the plasma concentration-time curve (AUC) increased by 24% and 41% in mild and moderate cirrhosis, respectively .
  • Racial Differences : A study comparing pharmacokinetics between Chinese and Caucasian subjects indicated that Chinese individuals had a significantly higher AUC for RNO (46% higher) compared to Caucasians, suggesting potential racial differences in drug metabolism .

Table 1: Pharmacokinetic Parameters of this compound

ParameterHealthy SubjectsMild Cirrhosis (Child-Pugh A)Moderate Cirrhosis (Child-Pugh B)
AUC(0-24) (ng·h/mL)Baseline+24%+41%
C(max) (ng/mL)Baseline+26%+40%
tPDE4i ActivityBaseline+26%+46%

In Vitro Studies

  • Cytokine Secretion Inhibition : RNO has been shown to inhibit cytokine secretion induced by cigarette smoke and lipopolysaccharides in airway epithelial cells. This suggests a protective role against environmental triggers in COPD patients .
  • Epithelial-Mesenchymal Transition : RNO mitigates the epithelial-mesenchymal transition in bronchial epithelial cells, which is crucial for maintaining airway integrity and function .
  • Surfactant Protein Expression : Studies indicate that RNO enhances the expression of surfactant proteins SP-A1, SP-C, and SP-D in alveolar epithelial cells, contributing to improved lung function and host defense mechanisms .

Clinical Studies

A pivotal study demonstrated that RNO not only reduced inflammation but also improved lung function when combined with corticosteroids in COPD patients. The combination therapy exhibited synergistic effects, leading to better clinical outcomes than either treatment alone .

Table 2: Summary of Key Findings from Clinical Studies

Study FocusFindings
Corticosteroid ResistanceRNO reversed corticosteroid resistance in neutrophils from COPD patients .
Inflammatory CytokinesSignificant reduction in IL-8 and MMP-9 release with RNO treatment .
Epithelial TransitionInhibition of epithelial-mesenchymal transition observed with RNO treatment .

Eigenschaften

IUPAC Name

3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXXMSARUQULRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433059
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292135-78-5
Record name roflumilast N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roflumilast N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROFLUMILAST N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
roflumilast N-oxide
Reactant of Route 2
Reactant of Route 2
roflumilast N-oxide
Reactant of Route 3
Reactant of Route 3
roflumilast N-oxide
Reactant of Route 4
Reactant of Route 4
roflumilast N-oxide
Reactant of Route 5
Reactant of Route 5
roflumilast N-oxide
Reactant of Route 6
Reactant of Route 6
roflumilast N-oxide
Customer
Q & A

Q1: What is roflumilast N-oxide and what is its mechanism of action?

A1: this compound (RNO) is the active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor. [] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule involved in inflammatory responses. By inhibiting PDE4, RNO increases intracellular cAMP levels. [] This leads to a decrease in the activity of inflammatory cells, such as neutrophils, eosinophils, and macrophages. [, , ]

Q2: How does the increase in cAMP levels by RNO lead to anti-inflammatory effects?

A2: Increased cAMP levels, due to RNO's inhibition of PDE4, activate protein kinase A (PKA). [] PKA then phosphorylates downstream targets involved in various cellular processes, leading to a reduction in the production and release of pro-inflammatory mediators like cytokines, chemokines, and inflammatory enzymes. [, , ]

Q3: Does RNO affect other cell types besides immune cells?

A3: Yes, RNO has been shown to affect other cell types relevant to lung diseases. For example, it can modulate the activity of airway smooth muscle cells [] and fibroblasts. [, , ] In these cell types, RNO can influence processes such as proliferation, collagen synthesis, and the production of growth factors like VEGF. [, ]

Q4: Does RNO impact corticosteroid sensitivity in COPD?

A4: Yes, RNO has shown the ability to reverse corticosteroid resistance in neutrophils from COPD patients. [] This is achieved by RNO's ability to reverse cigarette smoke extract-induced overexpression of macrophage migration inhibitory factor (MIF) and downregulation of MAPK phosphatase-1 (MKP-1), as well as by inhibiting the activation of PI3Kδ and downregulation of histone deacetylase 2 (HDAC2). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided abstracts do not contain specific spectroscopic data or detailed structural information about this compound. Further research in chemical databases or literature specializing in chemical characterization would be needed.

Q6: How is this compound absorbed and metabolized in the body?

A6: Roflumilast, the prodrug of RNO, is rapidly absorbed after oral administration and exhibits high absolute bioavailability (approximately 79%). [] Roflumilast is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP3A4, to its active metabolite, RNO. [, , , ] The plasma exposure of RNO is significantly greater (about 10-fold) than that of the parent drug, roflumilast. [, ]

Q7: How is this compound eliminated from the body?

A7: Roflumilast itself is not detectable in urine. While only trace amounts of RNO are found in urine, both roflumilast and its metabolites are primarily eliminated via the kidneys as glucuronides. [] Dosage adjustment is generally not necessary for patients with impaired renal function due to the minor impact on RNO exposure. []

Q8: Does the time of day impact the pharmacokinetics of roflumilast?

A8: A study investigating the chronopharmacology of roflumilast found that the time of day did not significantly affect its pharmacokinetic profile. [] While the rate of absorption was slightly faster with morning administration, the extent of absorption and elimination remained similar between morning and evening dosing. []

Q9: What are the main in vitro effects of this compound?

A10: In vitro studies demonstrate that RNO effectively inhibits various inflammatory responses. This includes inhibiting the release of inflammatory mediators like IL-8, TNF-α, and chemokines from different cell types, including neutrophils, macrophages, bronchial epithelial cells, and fibroblasts. [, , , , , ] RNO also shows potent inhibition of CXCL1-mediated neutrophil migration, likely through the regulation of intracellular calcium levels. [] Additionally, it can modulate the production of VEGF in lung fibroblasts. []

Q10: What animal models have been used to study roflumilast and its effects on pulmonary diseases?

A11: Roflumilast has demonstrated efficacy in preclinical models of COPD and pulmonary hypertension. [] Specifically, in rodent models, roflumilast has shown to attenuate pulmonary vascular remodeling and hypertension induced by chronic hypoxia or monocrotaline. [] It also reversed established pulmonary hypertension and suppressed the proliferation of cells in pulmonary blood vessel walls in the monocrotaline model. []

Q11: What are the main findings from clinical trials on roflumilast in COPD?

A12: Clinical trials have demonstrated that roflumilast is effective in reducing the frequency of exacerbations and improving lung function in patients with severe COPD, particularly those with chronic bronchitis and a history of frequent exacerbations. [, ] It is typically used as add-on therapy to bronchodilators. [, ] While its clinical benefit is considered modest by some, it offers an alternative treatment option for patients with severe COPD. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.